

A Comparative Analysis of 2-Amino-2methylpropanamide Derivatives: Probing Structure-Activity Relationships

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

Cat. No.: B190125

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For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount for advancing novel therapeutics. This guide provides a comparative study of **2-Amino-2-methylpropanamide** derivatives, offering insights into their relative performance based on available experimental data. We delve into their biological activities, physicochemical properties, and the experimental methodologies used for their evaluation.

This analysis synthesizes data from various studies to construct a comparative framework for a selection of **2-Amino-2-methylpropanamide** derivatives and related amide compounds. While a single, direct comparative study across all presented derivatives is not available in the literature, this guide collates and contrasts findings from individual research efforts to illuminate key structure-activity relationships.

Comparative Performance Data

The following tables summarize quantitative data on the biological and physicochemical properties of selected **2-Amino-2-methylpropanamide** derivatives and related compounds.

Table 1: Physicochemical Properties of **2-Amino-2-methylpropanamide** and Related Amides



Compound	Molecular Formula	Molecular Weight (g/mol)	XLogP3-AA	Topological Polar Surface Area (Ų)	Reference
2-Amino-2- methylpropan amide	C4H10N2O	102.14	-1.2	69.1	[1][2]
2-Amino-N- methylpropan amide	C4H10N2O	102.14	-1.0	55.1	[3]
(2S)-2-amino- N- methylpropan amide	C4H10N2O	102.14	-1.0	55.1	[4]
Ibutamoren (MK-0677)	C27H36N4O 5S	528.66	-	-	[5]

Table 2: Biological Activity of Selected Amide Derivatives



Compound/De rivative Class	Target/Activity	IC50 / Inhibition (%)	Experimental System	Reference
Naproxen- sulfathiazole conjugate	Urease Inhibition	IC50: 5.82 ± 0.28 μΜ	Jack bean urease	[6]
Naproxen- sulfaguanidine conjugate	Urease Inhibition	IC50: 5.06 ± 0.29 μΜ	Jack bean urease	[6]
Naproxen- sulfamethoxazol e conjugate	COX-2 Inhibition	75.4% at 10 μM	In vitro COX-2 assay	[6]
Pentacyclic benzimidazole derivative 6	Antiproliferative (NCI-H460)	GI50: 0.28 μM	Human cancer cell line	[7]
Pentacyclic benzimidazole derivative 9	Antiproliferative (NCI-H460)	GI50: 0.35 μM	Human cancer cell line	[7]
Ibutamoren (MK- 0677)	Growth Hormone Secretagogue	Stimulates GH and IGF-1	In vivo and in vitro	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of amide derivatives.

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is based on the methodology for assessing the urease inhibitory activity of synthetic compounds.[6]

- 1. Reagents and Materials:
- Jack bean urease
- Urea (substrate)



- Phenol-hypochlorite reagent (for ammonia detection)
- Test compounds (e.g., propanamide-sulfonamide conjugates)
- Phosphate buffer (pH 7.0)
- 96-well microplates
- Microplate reader

2. Assay Procedure:

- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 25 μL of the test compound solution at various concentrations.
- Add 25 µL of Jack bean urease solution and incubate at 37 °C for 15 minutes.
- Initiate the enzymatic reaction by adding 50 μL of urea solution.
- Incubate the mixture at 37 °C for 30 minutes.
- Stop the reaction and measure the amount of ammonia produced using the phenolhypochlorite method.
- Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: In Vitro Antiproliferative Activity Assay

This protocol describes a general method for evaluating the antiproliferative effects of compounds on cancer cell lines.[7]

1. Reagents and Materials:

- Human cancer cell lines (e.g., NCI-H460)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- · Test compounds
- Sulforhodamine B (SRB) assay kit or similar cell viability assay
- 96-well cell culture plates
- Incubator (37 °C, 5% CO2)

2. Assay Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- After the incubation period, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
- Stain the fixed cells with SRB dye.



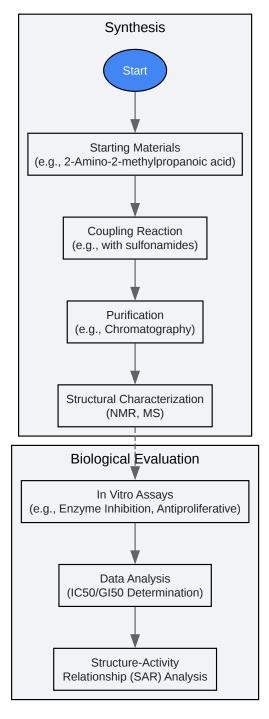
- Wash away the unbound dye and solubilize the protein-bound dye.
- Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
- Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can significantly aid in their comprehension. The following diagrams, rendered using Graphviz, illustrate key concepts related to the study of **2-Amino-2-methylpropanamide** derivatives.



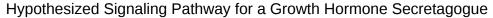
General Workflow for Synthesis and Evaluation of Novel Amide Derivatives

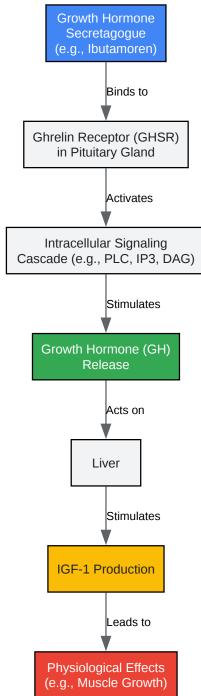


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Caption: Workflow for the synthesis and biological evaluation of novel amide derivatives.







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- To cite this document: BenchChem. [A Comparative Analysis of 2-Amino-2-methylpropanamide Derivatives: Probing Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190125#comparative-study-of-2-amino-2-methylpropanamide-derivatives]

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